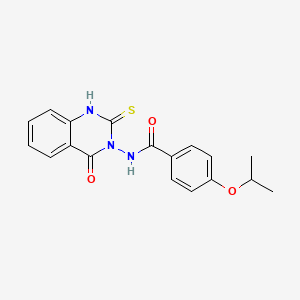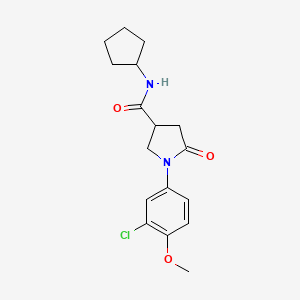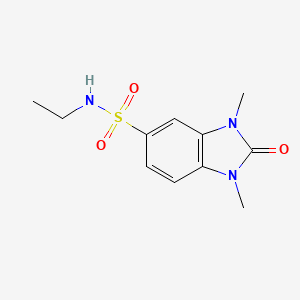![molecular formula C24H17ClO5 B4628931 6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including structures similar to the compound , often involves photo-reorganization or multicomponent condensation reactions. For instance, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light can lead to the formation of angular pentacyclic compounds, a process that could be analogous to the synthesis of our target compound (Dalai et al., 2017). Additionally, multicomponent reactions involving chromen-2-one precursors have been documented, offering a pathway to various chromen-2-one derivatives through the interaction of starting materials in specific solvents and conditions (Lichitsky et al., 2021).
Molecular Structure Analysis
The structural analysis of chromen-2-one derivatives is crucial for understanding their chemical behavior and properties. X-ray crystallography provides detailed insights into the molecular structure, including bond lengths, angles, and conformation. For example, studies on similar compounds have elucidated their crystalline structure, offering a foundation for analyzing the target compound's molecular geometry (Barili et al., 2001).
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, including photochemical reactions and interactions with phosphorus ylides, leading to the formation of novel compounds with unique structures and properties. These reactions are influenced by the chromen-2-one's functional groups and the reaction conditions, such as the presence of UV light or specific catalysts (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of chromen-2-one derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for the compound's characterization and application in further studies. X-ray crystallography studies provide comprehensive data on the compound's crystalline structure, contributing to the understanding of its physical properties (Manolov et al., 2012).
Chemical Properties Analysis
Chromen-2-one derivatives exhibit a range of chemical properties, including reactivity towards various chemical agents and potential biological activities. Their chemical behavior is influenced by the chromen-2-one core structure and the substituents attached to it. Research on similar compounds has explored their antimicrobial activities and interactions with biological targets, shedding light on the chemical properties of chromen-2-one derivatives (Okasha et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Alonzi et al. (2014) focused on the synthesis of novel polystyrene-supported TBD catalysts using Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing Warfarin™ analogs, including 4-hydroxy-3-(1-(4-methoxyphenyl)-3-oxobutyl)-2H-chromen-2-one. Products were obtained in high to quantitative conversion yields, showcasing the efficacy of this method (Alonzi et al., 2014).
Photochemical Studies
- Dalai et al. (2017) conducted photo-reorganization studies of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, leading to the formation of angular pentacyclic compounds. This study represents a general method for synthesizing benzothiophene fused xanthenone derivatives (Dalai et al., 2017).
Optical and Photoelectrical Characterizations
- Ibrahim et al. (2017) described the synthesis of 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile (HMOFCC) and its optical and photoelectrical characterizations. The study indicates potential applications in optoelectronic device application (Ibrahim et al., 2017).
Molecular Docking and Spectroscopic Analysis
- In 2018, Sert et al. explored the synthesis of 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one and conducted a detailed molecular docking and spectroscopic analysis. This study underlines the potential biomedical applications of such compounds (Sert et al., 2018).
Biological Activity Assessment
- A study by El Azab et al. (2014) involved the microwave-assisted synthesis of novel 2H-Chromene derivatives with phenylthiazolidinones and assessed their biological activity. The results indicated significant antimicrobial activity against various bacterial and fungal strains (El Azab et al., 2014).
Experimental and Computational Photovoltaic Studies
- Gad et al. (2020) conducted an experimental and computational study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes. This research is crucial for the development of efficient dye-sensitized solar cells (Gad et al., 2020).
Propriétés
IUPAC Name |
6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO5/c1-28-17-9-7-16(8-10-17)21(26)14-29-23-13-22-19(11-20(23)25)18(12-24(27)30-22)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKRGUWWVJIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

methanone](/img/structure/B4628889.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)